molecular formula C15H19N5O2 B6037229 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Katalognummer B6037229
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: QLXBPRQDSSRHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has been researched extensively for its potential therapeutic applications. It was first identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the activation of the immune system. Since then, MCC-950 has been studied for its effects on various diseases and conditions.

Wirkmechanismus

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome, a protein complex involved in the activation of the immune system. The NLRP3 inflammasome is activated in response to various stimuli, such as infection, tissue damage, and metabolic stress. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been shown to have anti-inflammatory effects in various disease models. In a mouse model of multiple sclerosis, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced the severity of the disease and decreased the production of pro-inflammatory cytokines. In a mouse model of rheumatoid arthritis, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced inflammation and joint damage. In a mouse model of gout, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced inflammation and pain. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been shown to have cardioprotective effects in a mouse model of myocardial infarction. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome. This allows researchers to study the effects of inhibiting the NLRP3 inflammasome without affecting other pathways. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a small molecule inhibitor, which allows for easy administration and delivery in animal models. One limitation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is its potential off-target effects. While N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is specific for the NLRP3 inflammasome, it may interact with other proteins or pathways at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide. One area of interest is the potential use of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide in the treatment of autoimmune diseases, such as lupus and inflammatory bowel disease. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide may have potential as a treatment for sepsis, a systemic inflammatory response to infection. Another area of interest is the development of more potent and specific inhibitors of the NLRP3 inflammasome. Finally, the potential off-target effects of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide should be further studied to ensure its safety and efficacy in clinical applications.

Synthesemethoden

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a base. This produces the intermediate compound, 4-methoxy-3-nitrobenzoyl cyclohexanecarboxylate. The nitro group is then reduced using a reducing agent to produce 4-methoxy-3-aminobenzoyl cyclohexanecarboxylate. This intermediate is then reacted with sodium azide to produce the final product, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and gout. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and myocardial infarction. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBPRQDSSRHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.